molecular formula C11H6F2N2O B12157092 Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- CAS No. 304685-68-5

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]-

Cat. No.: B12157092
CAS No.: 304685-68-5
M. Wt: 220.17 g/mol
InChI Key: XEOGYLXHYJALAU-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is an organic compound with the molecular formula C10H6F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylene-propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The nitrile groups may also play a role in the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]-
  • Propanedinitrile, [[4-(dimethylamino)phenyl]methylene]-

Uniqueness

Propanedinitrile, 2-[[4-(difluoromethoxy)phenyl]methylene]- is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

304685-68-5

Molecular Formula

C11H6F2N2O

Molecular Weight

220.17 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C11H6F2N2O/c12-11(13)16-10-3-1-8(2-4-10)5-9(6-14)7-15/h1-5,11H

InChI Key

XEOGYLXHYJALAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)OC(F)F

Origin of Product

United States

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